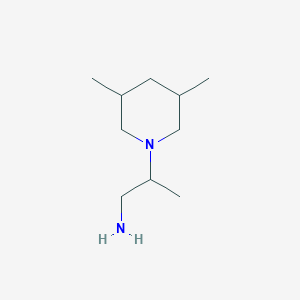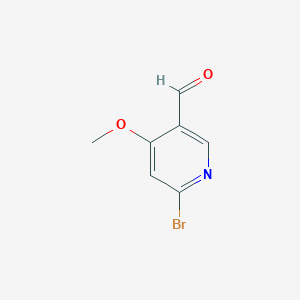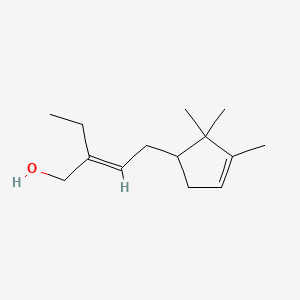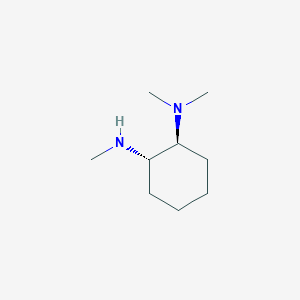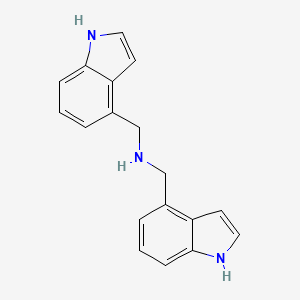
1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine, also known as DOI, is a synthetic hallucinogenic drug that belongs to the class of phenethylamines. It has been found to have a high affinity for the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. DOI has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Mechanism of Action
1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine acts as a partial agonist at the serotonin 2A receptor, which is a G protein-coupled receptor located in the brain. Activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in the hallucinogenic effects of the drug. 1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine has also been found to have affinity for other serotonin receptors, including 2B and 2C.
Biochemical and Physiological Effects:
1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine produces a range of biochemical and physiological effects, including changes in perception, mood, and cognition. It has been found to increase levels of the neurotransmitter dopamine in the brain, which is associated with reward and pleasure. 1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine also affects the levels of other neurotransmitters such as serotonin and norepinephrine, which are involved in mood regulation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine in scientific research is that it produces a range of effects that are similar to those of other hallucinogenic drugs, making it a useful tool for studying the mechanisms underlying these effects. However, 1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine is also associated with a range of potential side effects, including anxiety, paranoia, and hallucinations, which can make it difficult to use in certain types of experiments.
Future Directions
There are several potential future directions for research on 1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine. One area of interest is the role of the serotonin 2A receptor in the regulation of mood and emotion, and the potential use of 1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine as a therapeutic agent for psychiatric disorders such as depression and anxiety. Another area of interest is the development of new drugs that target the serotonin 2A receptor, based on the structure of 1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine and other related compounds. Finally, there is a need for further research on the potential long-term effects of 1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine use, particularly in the context of recreational drug use.
Synthesis Methods
1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine can be synthesized through a multi-step process involving the reaction of 4-bromo-2,5-dimethoxyphenethylamine with indole-4-carboxaldehyde, followed by reduction with sodium borohydride. The final product is purified through recrystallization.
Scientific Research Applications
1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine has been used in scientific research to study the function of the serotonin 2A receptor in the brain. It has been found to produce hallucinogenic effects similar to those of other psychedelic drugs such as LSD and psilocybin. 1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine has also been used to study the role of the serotonin 2A receptor in the regulation of mood, cognition, and perception.
properties
IUPAC Name |
1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-3-13(15-7-9-20-17(15)5-1)11-19-12-14-4-2-6-18-16(14)8-10-21-18/h1-10,19-21H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVOGWNZGCCJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CNCC3=C4C=CNC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-4-yl)-N-(1H-indol-4-ylmethyl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

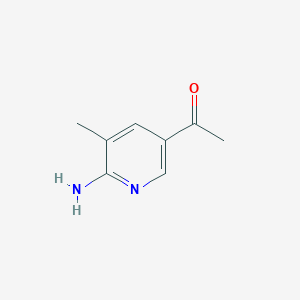
![4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride](/img/structure/B6590331.png)
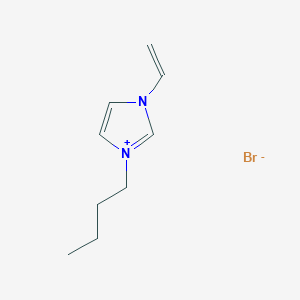
![Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B6590345.png)
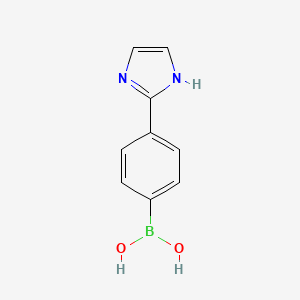

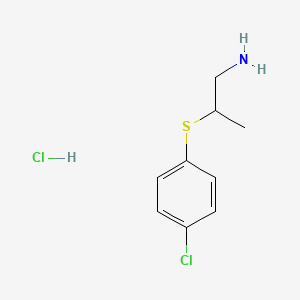
![4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene](/img/structure/B6590386.png)
